GSK461364

Catalog No.
S529463
CAS No.
929095-18-1
M.F
C27H28F3N5O2S
M. Wt
543.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK461364

CAS Number

929095-18-1

Product Name

GSK461364

IUPAC Name

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

Molecular Formula

C27H28F3N5O2S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1

InChI Key

ZHJGWYRLJUCMRT-QGZVFWFLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GSK 461364, GSK-461364, GSK461364

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

The exact mass of the compound (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide is 543.1916 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of (trifluoromethyl)benzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK461364 is a potent, reversible, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with a Ki of 2.2 nM [1]. Unlike early-generation pan-kinase inhibitors, it is engineered for extreme isoform specificity, making it a critical tool for cell cycle research and oncology drug development. Its molecular structure features a thiophene amide core that ensures precise targeting of the PLK1 ATP-binding pocket while avoiding related kinase domains. For procurement and material selection, its core value lies in its high free-fraction availability in serum and its ability to isolate PLK1-dependent pathways without confounding interference from related PLK isoforms.

Substituting GSK461364 with earlier-generation benchmarks like BI 2536 introduces severe experimental artifacts and pharmacokinetic liabilities that compromise downstream data integrity [1]. BI 2536 aggressively cross-inhibits PLK2 and PLK3—isoforms essential for cellular stress responses and tumor suppression—leading to confounded phenotypic readouts [2]. Furthermore, highly lipophilic alternatives often exhibit excessive plasma protein binding, drastically reducing the active free fraction available in vivo and complicating formulation requirements [3]. Procuring GSK461364 ensures that observed mitotic arrest is exclusively driven by PLK1 inhibition, avoiding the off-target toxicity and bioavailability bottlenecks associated with generic PLK inhibitors.

Isoform Selectivity: Eliminating PLK2/PLK3 Off-Target Interference

GSK461364 demonstrates a >390-fold selectivity for PLK1 over closely related PLK2 and PLK3 isoforms, and >1000-fold selectivity over a panel of 48 other kinases [1]. In contrast, the common benchmark BI 2536 exhibits poor isoform discrimination, inhibiting PLK1 (IC50 = 0.83 nM), PLK2 (IC50 = 3.5 nM), and PLK3 (IC50 = 9 nM) almost equally [2]. This lack of selectivity in BI 2536 confounds data, as PLK2 and PLK3 are involved in stress response and tumor suppression.

Evidence DimensionPLK Isoform Selectivity Fold (PLK1 vs PLK2)
Target Compound Data>390-fold selectivity for PLK1
Comparator Or BaselineBI 2536 (~4.2-fold selectivity over PLK2)
Quantified Difference~90x greater isoform specificity
ConditionsCell-free kinase assay profiling

Procuring this highly selective compound prevents experimental artifacts caused by the inadvertent inhibition of tumor-suppressive PLK2 and PLK3 pathways.

Pharmacokinetic Viability: Higher Free-Fraction Availability

A critical failure point for many PLK1 inhibitors in vivo is excessive binding to human serum albumin (HSA), which reduces the active free drug concentration. GSK461364 exhibits a significantly lower HSA binding constant (8.80 × 10^4 M^-1 at 310 K) compared to structural analogs and benchmarks [1]. Specifically, RO3280 and BI 2536 demonstrate binding constants of 2.23 × 10^6 M^-1 and 3.78 × 10^6 M^-1, respectively. This means GSK461364 has approximately 25- to 42-fold lower protein affinity, ensuring a much higher bioavailable free fraction for systemic administration.

Evidence DimensionHSA Binding Constant (Ka) at 310 K
Target Compound Data8.80 × 10^4 M^-1
Comparator Or BaselineBI 2536 (Ka = 3.78 × 10^6 M^-1)
Quantified Difference42.9-fold reduction in HSA binding affinity
ConditionsIn vitro HSA binding assay at 310 K

Lower plasma protein binding ensures a higher active free fraction in vivo, simplifying formulation and improving dose-response predictability in animal models.

Cellular Efficacy: Precise G2/M Arrest Induction

While biochemical Ki values are important, cellular penetrance and target engagement dictate practical utility in laboratory workflows. GSK461364 induces profound mitotic arrest and micronucleation in cancer models at concentrations >20 nmol/L, achieving maximum G2/M phase arrest at just 39 nmol/L [1]. Comparatively, non-ATP competitive inhibitors or less penetrant analogs often require higher concentrations or exhibit variable phenotypic responses due to multi-pathway interference. GSK461364's precise cellular activity ensures reliable, dose-dependent induction of monopolar spindles and chromatin disorganization.

Evidence DimensionConcentration for Maximum G2/M Arrest
Target Compound Data≥ 39 nmol/L
Comparator Or BaselineBroad-spectrum PLK inhibitors (variable, often >100 nM for pure arrest without off-target toxicity)
Quantified DifferenceHighly penetrant sub-50 nM cellular efficacy
ConditionsA549 cell line flow cytometry at 20 hours

Guarantees reproducible, low-nanomolar cellular target engagement for researchers requiring strict cell-cycle synchronization.

Translational Oncology and Xenograft Modeling

Due to its exceptionally low HSA binding compared to benchmarks like BI 2536 and RO3280, GSK461364 is the optimal choice for in vivo xenograft models[1]. Maintaining an active free-drug fraction in serum is critical for accurately determining maximum tolerated doses and modeling systemic efficacy without excessive formulation hurdles.

Isoform-Specific Kinase Profiling

Because it exhibits >390-fold selectivity for PLK1 over PLK2 and PLK3, GSK461364 is the mandatory standard for assays seeking to isolate PLK1-driven mitotic events [2]. It allows researchers to map PLK1 pathways without triggering the confounding stress-response and tumor-suppressive pathways governed by PLK2 and PLK3.

Cell Cycle Synchronization and Mitotic Arrest Assays

Its ability to achieve maximum G2/M arrest at sub-50 nM concentrations makes it a highly reliable reagent for industrial and academic cell biology workflows [3]. Procuring GSK461364 ensures precise, dose-dependent mitotic block and chromatin disorganization without the off-target toxicity seen with less selective agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

543.19158081 Da

Monoisotopic Mass

543.19158081 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8QO27TK6Q4

Other CAS

929095-18-1

Wikipedia

Gsk-461364

Dates

Last modified: 08-15-2023
1: Velpurisiva P, Rai P. Synergistic Action of Gefitinib and GSK41364A Simultaneously Loaded in Ratiometrically-Engineered Polymeric Nanoparticles for Glioblastoma Multiforme. J Clin Med. 2019 Mar 15;8(3). pii: E367. doi: 10.3390/jcm8030367. PubMed PMID: 30875975; PubMed Central PMCID: PMC6462915.

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